Cas no 77498-98-7 (2-Phenylimidazole-4-carboxylic Acid)
2-Phenylimidazole-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Phenyl-1H-imidazole-4-carboxylic acid
- 1H-Imidazole-5-carboxylicacid, 2-phenyl-
- 2-phenyl-1H-imidazole-4-carboxylic acid 1.5 hydrate
- 2-Phenyl-1H-imidazole-4-carboxylic acid hydrate
- 2-phenyl-1H-imidazole-5-carboxylic acid
- 2-phenyl-1H-imidazole-5-carboxylic acid,hydrate
- 2-Phenylimidazole-4-carboxylic acid
- C75097
- MFCD00233379
- BDBM50329857
- Q27097014
- DB07803
- 1H-Imidazole-4-carboxylic acid, 2-phenyl-
- Z969202164
- XCAXKZJNJCKTQH-UHFFFAOYSA-N
- CHEMBL1232889
- SCHEMBL1080850
- CS-D0591
- HMS3604D08
- 2-phenyl-3H-imidazole-4-carboxylic Acid
- G14
- HGH57KDY8T
- NCGC00339780-01
- 77498-98-7
- AKOS005173647
- AKOS007930827
- CCG-256344
- BB 0262249
- AB01332345-02
- A865217
- EN300-81411
- FT-0750548
- 2-PHENYL-1H-IMIDAZOLE-4-CARBOXYLICACIDHYDRATE
- PD005019
- STK897779
- AC-907/34107039
- ALBB-012261
- 2-Phenyl-1H-imidazole-4-carboxylicacid
- 2-Phenylimidazole-4-carboxylic Acid
-
- MDL: MFCD06203404
- Inchi: 1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
- InChI Key: XCAXKZJNJCKTQH-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C2C=CC=CC=2)N1)=O
Computed Properties
- Exact Mass: 206.06900
- Monoisotopic Mass: 188.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.355±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 239 ºC (water )
- Boiling Point: 495.1°C at 760 mmHg
- Flash Point: 253.2°C
- Refractive Index: 1.644
- Solubility: Very slightly soluble (0.45 g/l) (25 º C),
- PSA: 75.21000
- LogP: 1.71060
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
2-Phenylimidazole-4-carboxylic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
2-Phenylimidazole-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 219560-500mg |
2-Phenyl-1H-imidazole-4-carboxylic acid |
77498-98-7 | 95% | 500mg |
£245.00 | 2022-03-01 | |
| TRC | P205426-100mg |
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$ 50.00 | 2022-06-03 | ||
| TRC | P205426-500mg |
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$ 185.00 | 2022-06-03 | ||
| TRC | P205426-1g |
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$ 275.00 | 2022-06-03 | ||
| Alichem | A069002485-1g |
2-Phenyl-1H-imidazole-4-carboxylic acid |
77498-98-7 | 95% | 1g |
$403.76 | 2023-09-01 | |
| Apollo Scientific | OR6287-100mg |
2-Phenyl-1H-imidazole-4-carboxylic acid hydrate |
77498-98-7 | 95% | 100mg |
£26.00 | 2023-09-02 | |
| Apollo Scientific | OR6287-250mg |
2-Phenyl-1H-imidazole-4-carboxylic acid hydrate |
77498-98-7 | 95% | 250mg |
£52.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D782714-250mg |
2-Phenyl-1H-imidazole-4-carboxylic acid hydrat |
77498-98-7 | 95% | 250mg |
$155 | 2024-07-28 | |
| eNovation Chemicals LLC | D782714-1g |
2-Phenyl-1H-imidazole-4-carboxylic acid hydrat |
77498-98-7 | 95% | 1g |
$318 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1102594-100mg |
2-PHENYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID HYDRATE |
77498-98-7 | 97% | 100mg |
$300 | 2024-06-05 |
2-Phenylimidazole-4-carboxylic Acid Suppliers
2-Phenylimidazole-4-carboxylic Acid Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-Phenylimidazole-4-carboxylic Acid
Introduction to 2-Phenylimidazole-4-carboxylic Acid (CAS No. 77498-98-7)
2-Phenylimidazole-4-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 77498-98-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of 2-Phenylimidazole-4-carboxylic Acid consists of a central imidazole ring substituted with a phenyl group at the 2-position and a carboxylic acid functional group at the 4-position. This unique arrangement imparts distinct chemical properties, making it a valuable scaffold for further chemical modifications and derivatization. The presence of both an aromatic ring system and a carboxylic acid moiety allows for diverse interactions with biological targets, including enzymes and receptors.
In recent years, there has been growing interest in exploring the pharmacological potential of imidazole derivatives. 2-Phenylimidazole-4-carboxylic Acid has been studied as a precursor in the synthesis of various bioactive molecules. Its imidazole core is known to exhibit properties such as metal chelation, which is relevant in the development of anticancer and antimicrobial agents. Additionally, the phenyl group provides a site for further functionalization, enabling the design of compounds with tailored biological activities.
One of the most compelling aspects of 2-Phenylimidazole-4-carboxylic Acid is its role in the synthesis of small-molecule inhibitors targeting specific disease-related pathways. For instance, researchers have utilized this compound as a building block in the development of inhibitors for enzymes involved in inflammation and metabolic disorders. The carboxylic acid group can be readily converted into esters or amides, facilitating the creation of prodrugs or conjugates that enhance bioavailability and target specificity.
The pharmaceutical industry has also explored 2-Phenylimidazole-4-carboxylic Acid for its potential in treating neurological disorders. The imidazole ring is structurally similar to certain neurotransmitters and neuromodulators, suggesting that derivatives of this compound may interact with central nervous system receptors. Preliminary studies have indicated that certain analogs may exhibit neuroprotective or anticonvulsant properties, although further research is needed to fully elucidate their mechanisms of action.
Another area where 2-Phenylimidazole-4-carboxylic Acid has shown promise is in materials science. Its ability to form coordination complexes with metal ions makes it useful in designing metal-organic frameworks (MOFs) and supramolecular assemblies. These materials have applications in catalysis, gas storage, and separation technologies. The versatility of this compound underscores its importance not only in drug discovery but also in advanced material engineering.
Recent advancements in computational chemistry have further enhanced the utility of 2-Phenylimidazole-4-carboxylic Acid as a pharmacophore. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to rapidly identify potential derivatives with improved binding affinity and selectivity. These computational approaches have accelerated the drug discovery process by allowing for the rapid evaluation of large libraries of compounds.
The synthesis of 2-Phenylimidazole-4-carboxylic Acid itself is an intriguing aspect from a synthetic chemistry perspective. Various synthetic routes have been developed, including condensation reactions between phenylacetic acid derivatives and amidine precursors under controlled conditions. These methods often yield high purity products suitable for subsequent pharmacological testing. The optimization of these synthetic pathways continues to be an active area of research, with efforts focused on improving yields and reducing environmental impact.
In conclusion, 2-Phenylimidazole-4-carboxylic Acid (CAS No. 77498-98-7) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable scaffold for medicinal chemistry investigations, while its potential in materials science adds another dimension to its significance. As research progresses, it is likely that new applications and derivatives will continue to emerge, further solidifying its role as a cornerstone molecule in modern chemical research.
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